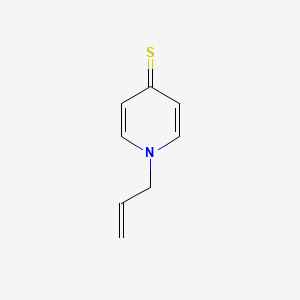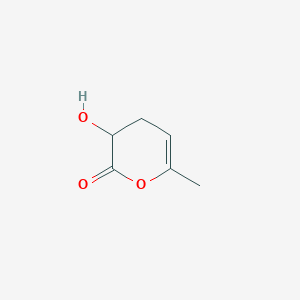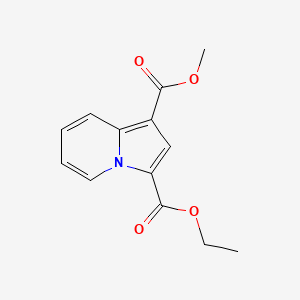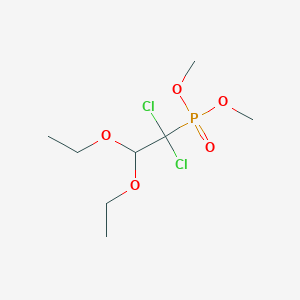
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is an organophosphorus compound with a unique structure that includes both dichloro and diethoxy groups attached to a central phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate typically involves the reaction of dichloroacetaldehyde diethyl acetal with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloro and diethoxy groups play a crucial role in the binding affinity and specificity of the compound. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2,2-dichloro-1-hydroxyethyl)phosphonate
- Dimethyl (1,1-dichloro-2,2-dimethoxyethyl)phosphonate
Uniqueness
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is unique due to its specific combination of dichloro and diethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
113827-80-8 |
|---|---|
Fórmula molecular |
C8H17Cl2O5P |
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
1,1-dichloro-1-dimethoxyphosphoryl-2,2-diethoxyethane |
InChI |
InChI=1S/C8H17Cl2O5P/c1-5-14-7(15-6-2)8(9,10)16(11,12-3)13-4/h7H,5-6H2,1-4H3 |
Clave InChI |
DQCVVLHGSHDRGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(P(=O)(OC)OC)(Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
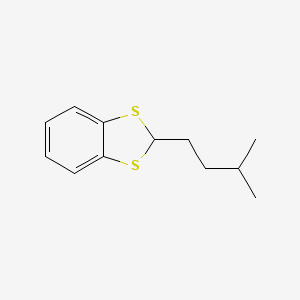
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
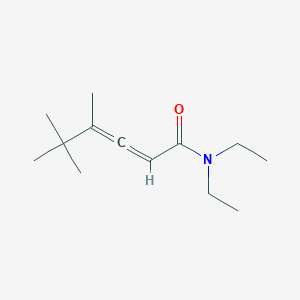

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
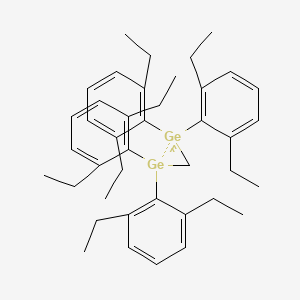
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)

